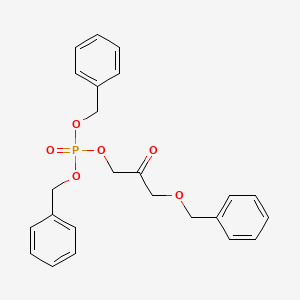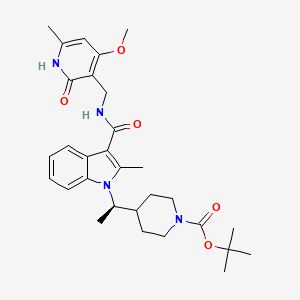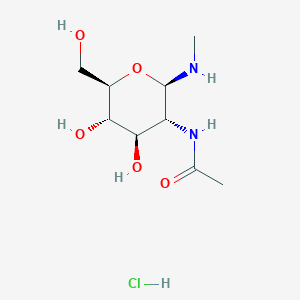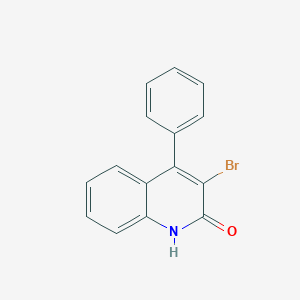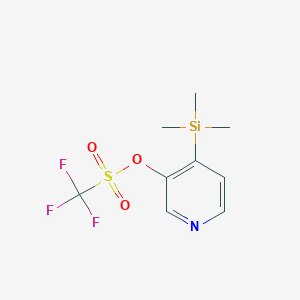
4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C9H12F3NO3SSi and a molecular weight of 299.34 g/mol . This compound is known for its role as a precursor in the synthesis of pyridynes, which are highly reactive intermediates used in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 4-(Trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can be activated under mild fluoride conditions to generate pyridynes, which then undergo cycloaddition reactions with dienes and other dipolarophiles.
Common Reagents and Conditions:
Fluoride Ions: Used to activate the compound and generate pyridynes.
Dienes and Dipolarophiles: React with the generated pyridynes to form cycloaddition products.
Major Products Formed:
Cycloaddition Products: These products often contain indole motifs, which are valuable in various chemical syntheses.
Scientific Research Applications
4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is widely used in scientific research due to its ability to generate highly reactive pyridynes. Some of its applications include:
Organic Synthesis: Used as a precursor
Properties
CAS No. |
1211583-40-2 |
|---|---|
Molecular Formula |
C9H12F3NO3SSi |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H12F3NO3SSi/c1-18(2,3)8-4-5-13-6-7(8)16-17(14,15)9(10,11)12/h4-6H,1-3H3 |
InChI Key |
HJIBLRJECSPWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

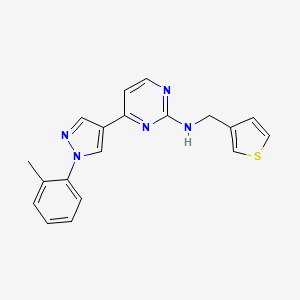
![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
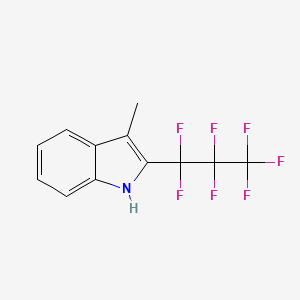

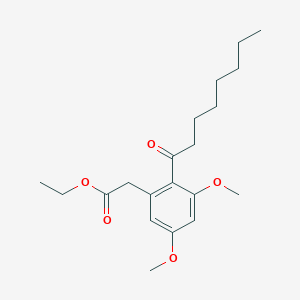
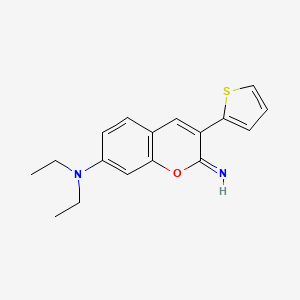
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
